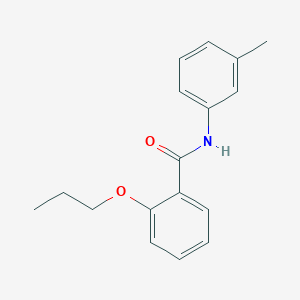![molecular formula C21H24N2O4 B268804 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268804.png)
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPB-PEA, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPB-PEA is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to increase the release of dopamine and serotonin in certain brain regions, suggesting that it may have a stimulatory effect on these neurotransmitters.
Biochemical and Physiological Effects:
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the inhibition of monoamine oxidase, and the activation of sigma-1 receptors. These effects suggest that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have potential applications in the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one limitation of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the potential use of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of more potent and selective 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide analogs with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential applications in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate with 2-methoxyethylamine to form the intermediate 4-(1-pyrrolidinylcarbonyl)-2-methoxyethylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been the subject of several scientific studies, with researchers investigating its potential applications in the field of neuroscience. One study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a high affinity for the dopamine transporter, suggesting that it may be useful in the treatment of dopamine-related disorders such as Parkinson's disease. Another study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anxiolytic effects in animal models, indicating that it may have potential as an anti-anxiety medication.
Propriétés
Nom du produit |
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-14-15-27-19-10-6-16(7-11-19)20(24)22-18-8-4-17(5-9-18)21(25)23-12-2-3-13-23/h4-11H,2-3,12-15H2,1H3,(H,22,24) |
Clé InChI |
NRNNFJAAOZKMAJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canonique |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)
![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)